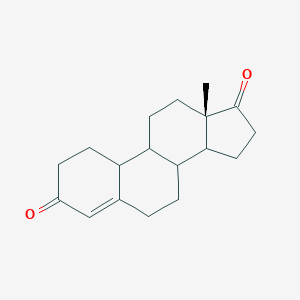

19-Norandrostenedione

Descripción

Structure

2D Structure

3D Structure

Propiedades

Key on ui mechanism of action |

19-Norandrostenedione may be metabolized to 19-nortestosterone in both men and women. 19-Norandrostenedione, also known as nandrolone, is the basic substance of some very popular injectable anabolic steroids, however 19-norandrostenedione is not metabolized to testosterone. Whether or not increases in 19-nortestosterone levels would be sustained long enough by taking 19-norandrostenedione to show an increase in nitrogen retention and muscle strength and mass is unknown. 19-Norandrostenedione has also been shown to bind to androgen receptors with high selectivity. Transactivation of androgen receptor dependent reporter gene expression was 10 times lower than that produced by dihydrotestosterone. [1] |

|---|---|

Número CAS |

734-32-7 |

Fórmula molecular |

C18H24O2 |

Peso molecular |

272.4 g/mol |

Nombre IUPAC |

(13S)-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione |

InChI |

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,13-16H,2-9H2,1H3/t13?,14?,15?,16?,18-/m0/s1 |

Clave InChI |

JRIZOGLBRPZBLQ-LVQHMEKZSA-N |

SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34 |

SMILES isomérico |

C[C@]12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34 |

SMILES canónico |

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34 |

Otros números CAS |

734-32-7 |

Pictogramas |

Irritant; Health Hazard |

Sinónimos |

19-nor-4-androstene-3,17-dione 19-nor-A-dione 19-norandrost-4-ene-3,17-dione 19-norandrostenedione |

Origen del producto |

United States |

Endogenous Biosynthesis and Natural Occurrence of 19 Norandrostenedione

Steroidogenic Pathways Leading to 19-Norandrostenedione Formation

The biosynthesis of this compound is not a primary, targeted pathway but rather a collateral outcome of the conversion of androgens to estrogens. This process occurs in various tissues, including the gonads, adipose tissue, and placenta.

Precursor Relationships from C19 Steroids (e.g., Androstenedione (B190577), 19-Hydroxyandrostenedione, 19-Oxyprogesterone)

The principal pathway to estrogen formation begins with C19 androgens, primarily androstenedione and testosterone. The conversion of androstenedione to the estrogen estrone (B1671321) is not a single-step reaction. It proceeds through key hydroxylated intermediates. The enzyme aromatase catalyzes three successive oxidation steps on the 19-methyl group of androstenedione.

This sequence generates 19-hydroxyandrostenedione and subsequently 19-oxoandrostenedione. These intermediates are highly unstable and typically remain bound to the enzyme before the final reaction step, which involves the removal of the C19 methyl group and aromatization of the A-ring to form estrone. However, it has been observed that these 19-oxygenated intermediates can dissociate from the enzyme complex. It is hypothesized that this compound is formed as a byproduct during this complex enzymatic process, stemming from the demethylation of androgen precursors.

Table 1: Precursor and Intermediate Relationships in Estrogen Synthesis

| Precursor/Intermediate | Role in Pathway |

|---|---|

| Androstenedione | Primary C19 steroid substrate |

| 19-Hydroxyandrostenedione | First hydroxylated intermediate |

| 19-Oxoandrostenedione | Second oxygenated intermediate |

| Estrone | Final estrogen product |

| This compound | Endogenous byproduct |

Enzymatic Mechanisms Involved in 19-Norsteroid Synthesis (e.g., Cytochrome P450-Dependent Enzymes, Aromatase Activity)

The central enzyme responsible for the synthesis of estrogens, and consequently for the formation of 19-norsteroid byproducts, is aromatase . Aromatase is a member of the cytochrome P450 superfamily, specifically designated as CYP19A1 . endocrine.org This enzyme is a monooxygenase that catalyzes the critical final steps of estrogen biosynthesis. endocrine.org

The mechanism involves a three-step oxidative process:

First Hydroxylation: Aromatase adds a hydroxyl group to the C19 methyl group of androstenedione, forming 19-hydroxyandrostenedione.

Second Hydroxylation: A second hydroxylation occurs at the same carbon, leading to the formation of a gem-diol, which quickly dehydrates to form 19-oxoandrostenedione.

Aromatization: The final step involves the cleavage of the C10-C19 bond, removal of the C19 carbon as formic acid, and the aromatization of the steroid A-ring to produce estrone.

It is within this intricate, multi-step reaction catalyzed by CYP19A1 that the generation of this compound is believed to occur as a minor alternative product.

Table 2: Key Enzymes in 19-Norsteroid Related Synthesis

| Enzyme | Family | Gene | Function |

|---|---|---|---|

| Aromatase | Cytochrome P450 | CYP19A1 | Catalyzes the conversion of androgens to estrogens |

| 17α-hydroxylase-C17,20-lyase | Cytochrome P450 | CYP17A1 | Key enzyme in androgen biosynthesis from progesterone (B1679170) and pregnenolone |

Investigation of Enzyme Inhibition in Modulating Endogenous this compound Formation in Research Models

The link between this compound formation and estrogen synthesis is further elucidated through studies involving enzyme inhibition. Aromatase inhibitors are a class of drugs that block the action of CYP19A1, thereby preventing the conversion of androgens to estrogens. clinpgx.orgclinpgx.org These inhibitors are widely used in research models and clinical settings, particularly for hormone-receptor-positive breast cancer.

There are two main types of aromatase inhibitors:

Non-steroidal inhibitors (e.g., anastrozole, letrozole): These bind reversibly to the active site of the enzyme.

Steroidal inhibitors (e.g., exemestane): These act as suicide inhibitors, binding irreversibly to the enzyme. nih.gov

By blocking the primary function of aromatase, these inhibitors effectively shut down the entire downstream pathway, including the formation of the 19-oxygenated intermediates. Consequently, the production of this compound as a byproduct of this pathway is also inhibited. Research models utilizing these inhibitors demonstrate that when aromatase activity is suppressed, the endogenous formation of estrogens and their associated byproducts is significantly reduced. This provides strong evidence that CYP19A1 is the key enzyme responsible for the endogenous synthesis of 19-norsteroids. scispace.com

Detection of Endogenous this compound and its Metabolites in Biological Matrices

The natural, endogenous presence of this compound and its metabolites has been confirmed through sensitive analytical techniques in various human biological fluids.

Natural Presence in Specific Human Biological Fluids (e.g., follicular fluids, plasma of pregnant women)

Research has identified the presence of 19-norsteroids in specific physiological contexts associated with high steroidogenic activity. Notably, both 19-nortestosterone and This compound have been detected in human follicular fluid. Furthermore, 19-nortestosterone has been found in the plasma of pregnant women. The presence of these compounds in such environments, which are rich in aromatase activity, supports the hypothesis of their origin as byproducts of estrogen synthesis.

Physiological Factors Influencing Endogenous 19-Norsteroid Levels (e.g., pregnancy, menstrual cycle)

Levels of endogenous 19-norsteroids are not static and are influenced by physiological conditions that alter hormone production.

Pregnancy: During pregnancy, the placenta becomes a major site of estrogen synthesis, leading to a significant increase in aromatase activity. This heightened production of estrogens is accompanied by a detectable increase in the urinary excretion of 19-norandrosterone (B1242311), the main metabolite of 19-nortestosterone. This demonstrates a clear correlation between the high estrogen production state of pregnancy and the increased formation of 19-norsteroids.

Menstrual Cycle: The levels of 19-norandrosterone have been observed to fluctuate in correlation with the menstrual cycle. Specifically, the presence of this metabolite is strongly correlated with periods of high plasma 17β-estradiol levels. This finding further reinforces the link between endogenous 19-norsteroid production and the aromatization of androgens to estrogens, which peaks at different points in the cycle.

Ex-vivo Formation from Endogenous Precursors During Sample Storage

The presence of this compound and its metabolites in a biological sample is not always indicative of endogenous production or exogenous administration. Significant evidence demonstrates that these compounds can be formed ex vivo, meaning within the sample vial after collection, through the chemical transformation of other naturally present steroids. wada-ama.orgnih.gov This phenomenon is particularly noted in stored urine samples.

The primary mechanism is the 19-demethylation of abundant endogenous androgen metabolites, namely androsterone (B159326) and etiocholanolone. nih.govwada-ama.org Studies have shown that incubating urine samples containing these precursors can lead to the formation of their corresponding 19-nor derivatives, such as 19-norandrosterone. nih.gov This process is influenced by several factors, including storage time and temperature, with higher temperatures accelerating the conversion rate. nih.govnih.gov

One study demonstrated that the transformation of the 5β-isomer (etiocholanolone) is approximately three times more efficient than that of the 5α-isomer (androsterone). nih.gov Research on equine plasma and urine further confirmed the spontaneous in vitro generation of this compound during storage. nih.gov Freshly collected plasma samples showed no detectable levels, but the compound appeared and its concentration increased over time, especially at higher storage temperatures. nih.gov This post-collection synthesis is believed to arise from the spontaneous decarboxylation of precursors like androstenedione-19-oic acid and testosterone-19-oic acid. nih.gov

The potential for ex-vivo formation necessitates careful handling and storage of biological samples and is a critical factor in the interpretation of analytical findings for 19-norsteroids. nih.gov

Table 1: Ex-vivo Formation of this compound (NAED) and Nandrolone (B1676933) in Stored Equine Samples

| Sample Type | Storage Temperature | Storage Duration | Analyte Detected Post-Storage | Key Finding |

| Plasma | Ambient vs. 4°C | Not specified | NAED, Nandrolone | Not detected in fresh samples; concentrations increased with storage time and were greater at higher temperatures. nih.gov |

| Plasma | 37°C vs. 4°C | Not specified | NAED, Nandrolone | Not detected in fresh samples; concentrations increased with storage time and were greater at higher temperatures. nih.gov |

| Urine | Ambient | 15 days | NAED, Nandrolone | NAED concentration was significantly higher (<0.4% of final) than in fresh samples; Nandrolone was not detected in most fresh samples but appeared after storage. nih.gov |

Evaluation of Microbial Influence on Steroid Profile Alterations in Biological Samples

The collection of biological samples, such as urine, is not a sterile procedure, which allows for potential microbial contamination. researchgate.net The growth of microorganisms (bacteria and fungi) in these samples can significantly alter the steroid profile, complicating the interpretation of analytical results. nih.govresearchgate.net Microbial enzymes can induce various chemical transformations, including the deconjugation of steroids (cleaving glucuronide or sulfate (B86663) groups) and subsequent modifications of the steroid structure itself through oxidation or reduction reactions. nih.govresearchgate.net

However, other research has demonstrated the broad capability of microbes to alter steroid composition. A prospective study that inoculated sterile urine with 15 different types of microorganisms found that some were able to synthesize 5α-androstanedione, 5β-androstanedione, and androstenedione using endogenous steroids as substrates. nih.gov This confirms that microbial contamination is a viable mechanism for altering the concentrations of endogenous steroids in a sample. nih.gov Therefore, while a direct link to this compound formation by specific microbes has not been definitively established, the potential for microbial activity to confound steroid analysis remains a significant consideration. wada-ama.orgresearchgate.net

Table 2: Summary of Investigated Microbial Effects on Steroid Profiles in Urine

| Microorganism(s) | Substrate(s) | Observed Alteration | Relevance to this compound |

| Candida albicans, Saccharomyces cerevisiae | Androsterone, Etiocholanolone | Changes in the general hormonal profile were detected. | No significant 19-demethylation to form 19-norandrosterone or 19-noretiocholanolone (B1255105) was observed. wada-ama.org |

| Various bacteria, fungi, and molds (15 types) | Endogenous urinary steroids | Synthesis of 5α-androstanedione, 5β-androstanedione, and androstenedione; deconjugation of steroid conjugates. | Demonstrates the capability of microbes to synthesize and modify androgenic steroids, though direct formation of this compound was not reported. nih.gov |

Metabolic Transformations and Pharmacokinetic Studies in Research Models

Primary Metabolic Pathways of 19-Norandrostenedione

Phase I metabolism of this compound primarily involves reduction and oxidation reactions. These initial transformations are crucial in determining the biological activity and subsequent metabolic fate of the compound.

A primary and significant metabolic pathway for this compound is its conversion to nandrolone (B1676933), also known as 19-nortestosterone. nih.gov This bioconversion is a critical step as nandrolone is a potent anabolic steroid. The conversion process is catalyzed by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD). Studies have shown that after administration of this compound, both the parent compound and its metabolite, nandrolone, can be detected in the serum in both free and glucuronidated forms. nih.govresearchgate.net Research in rats has indicated that the conversion of this compound to nandrolone occurs in comparable amounts regardless of whether the administration is oral or subcutaneous. nih.govresearchgate.net

Following the initial conversion to nandrolone, further metabolism leads to the formation of major downstream metabolites, principally 19-norandrosterone (B1242311) (19-NA) and 19-noretiocholanolone (B1255105) (19-NE). dshs-koeln.dewikipedia.orgwikipedia.orgwikipedia.org These compounds are the primary urinary metabolites used to detect the administration of nandrolone or its precursors. journals.co.zanih.gov The formation of these metabolites involves the reduction of the A-ring of the steroid nucleus. Specifically, 19-norandrosterone is the 5α-reduced metabolite, while 19-noretiocholanolone is the 5β-reduced metabolite. wikipedia.orgwikipedia.org The ratio of these metabolites can fluctuate over time post-administration.

Several key enzymes are involved in the metabolic conversion of this compound and its metabolites. The enzyme 5α-reductase is responsible for the conversion of nandrolone to 5α-dihydronandrolone and the subsequent formation of 19-norandrosterone. wikipedia.orgwikipedia.org Inhibition of 5α-reductase has been shown to decrease the formation of 5α-reduced metabolites of 19-norandrogens in porcine Leydig cell preparations. nih.govsigmaaldrich.cn

Phase II Metabolism: Conjugation Pathways of this compound Metabolites

Phase II metabolism involves the conjugation of the Phase I metabolites with endogenous molecules, which increases their water solubility and facilitates their excretion from the body.

The primary Phase II metabolic pathways for the metabolites of this compound are glucuronidation and sulfation. mdpi.com The main metabolites, 19-norandrosterone and 19-noretiocholanolone, are predominantly excreted in the urine as glucuronide conjugates. journals.co.zanih.govwada-ama.org However, sulfated conjugates are also formed. wada-ama.orgnih.gov Studies have shown that while the glucuronide derivative of 19-NA is typically the most prominent, especially at peak excretion, the sulfate (B86663) conjugate can be detected for a longer duration. nih.gov The enzymes responsible for glucuronidation are the Uridine 5'-diphospho-glucuronosyltransferases (UGTs). Specifically, UGT2B7 and UGT2B15 have been identified as the main enzymes responsible for the glucuronidation of 19-norandrosterone. nih.gov There can be significant inter-individual variability in the excretion patterns of both glucuronidated and sulfated forms of the metabolites. nih.gov

Comparative Metabolic Studies in Non-Human Animal Models

Studies in various animal models have provided valuable insights into the metabolism of this compound and its precursors.

In equines (horses) , oral administration of this compound is readily absorbed and leads to the urinary excretion of conjugated metabolites, including nandrolone, epinandrolone, 19-noretiocholanolone, and 19-norepiandrosterone (B3340957). nih.govsigmaaldrich.com The equine placenta has also been shown to synthesize this compound from androgens, a process that appears to involve aromatase. bioscientifica.com Furthermore, this compound and its sulfate conjugate have been identified in the yolk-sac fluid of the early equine conceptus. nih.gov

In porcine (pig) models, studies on Leydig cells have demonstrated the metabolism of this compound to 5α-reduced metabolites. nih.gov Consumption of non-castrated pig meat, which can contain 19-nortestosterone, has been shown to lead to the excretion of 19-norandrosterone in humans. wikipedia.orgnih.gov

In bovine (cattle) models, studies on the metabolism of nandrolone have identified major metabolites in bile to be 5β-estrane-3α,17α-diol, 5α-estrane-3β,17α-diol, and norandrosterone. nih.gov

In rats , studies have compared the effects of oral and subcutaneous administration of this compound. nih.govresearchgate.net These studies found that the conversion to nandrolone occurred regardless of the administration route, but oral administration was less effective in producing anabolic effects and was associated with a decrease in body weight. nih.gov

A study utilizing mice with humanized livers showed a good correlation with previously described human metabolism for this compound, indicating the utility of this model for studying steroid metabolism. wada-ama.org

Table of Research Findings in Animal Models

| Animal Model | Key Research Findings |

|---|---|

| Equine (Horse) | Readily absorbs oral this compound, excreting conjugated metabolites. nih.govsigmaaldrich.com Placenta can synthesize this compound. bioscientifica.com |

| Porcine (Pig) | Leydig cells metabolize this compound to 5α-reduced metabolites. nih.gov |

| Bovine (Cattle) | Major biliary metabolites of nandrolone include norandrosterone. nih.gov |

| Rat | Conversion to nandrolone occurs via oral and subcutaneous routes; oral route less effective for anabolism. nih.govresearchgate.net |

| Humanized Liver Mice | Metabolic profile for this compound correlates well with human metabolism. wada-ama.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 19-norandrosterone |

| 19-noretiocholanolone |

| 19-nortestosterone |

| 5α-Dihydronandrolone |

| 5α-estran-3β,17α-diol |

| 5β-estrane-3α,17α-diol |

| Androstenedione (B190577) |

| Ep nandrolone |

| Estrone (B1671321) |

| Nandrolone |

In Vitro Cellular and Subcellular Models (e.g., human hepatocyte cultures, liver microsomes)

In vitro models, such as human liver microsomes (HLM) and human hepatocyte cultures (e.g., HepG2 cells), are instrumental in dissecting the specific metabolic pathways of this compound. dls.com These systems contain the enzymatic machinery necessary for metabolism, offering a controlled environment to study biotransformations. dls.comnuvisan.com

The primary metabolic transformation studied in these models is Phase II conjugation, specifically glucuronidation, which is a critical step for excretion. nih.govdshs-koeln.de this compound is first metabolized via Phase I reactions into its main metabolite, 19-norandrosterone. dshs-koeln.de This metabolite then undergoes extensive glucuronidation. nih.gov

Research using HLM has identified several key UDP-glucuronosyltransferase (UGT) isoenzymes responsible for this process. Studies have shown that UGT2B7 and UGT2B15 are significantly involved in the glucuronidation of 19-norandrosterone. nih.govdshs-koeln.deresearchgate.net Inhibition assays with specific chemical inhibitors confirmed these findings; for instance, gemfibrozil (B1671426) (a UGT2B7 inhibitor) and valproic acid (a UGT2B15 inhibitor) were shown to inhibit 19-norandrosterone glucuronidation by 35% and 45%, respectively. nih.govresearchgate.net Further research has highlighted UGT2B7 and UGT2B17 as the principal isoenzymes, accounting for 39% and 31% of the glucuronidation activity, respectively. dshs-koeln.de

The high capacity of human liver microsomes to conjugate 19-norandrosterone is demonstrated by the fact that approximately 85% of the initial amount of the metabolite is glucuronidated in these assays. nih.gov Studies using the human liver cancer cell line HepG2 showed that exposure to androgens could increase the mRNA expression of the UGT2B7 enzyme, suggesting a potential for metabolic regulation. dshs-koeln.deresearchgate.net

| Inhibitor | Target Enzyme | Observed Inhibition | Source |

|---|---|---|---|

| Gemfibrozil | UGT2B7 | ~35% | nih.govresearchgate.net |

| Valproic Acid | UGT2B15 | ~45% | nih.govresearchgate.net |

| Ketoconazole | UGT2B7 & UGT2B17 | Potent Inhibitor | dshs-koeln.de |

| Miconazole | UGT2B7 & UGT2B17 | Potent Inhibitor | dshs-koeln.de |

| Ibuprofen | UGT2B7 & UGT2B17 | Potent Inhibitor | dshs-koeln.de |

In Vivo Animal Models (e.g., orchiectomized rats) for Metabolic Fate and Activity Assessment

Studies in orchiectomized rats have demonstrated that this compound exhibits properties similar to a Selective Androgen Receptor Modulator (SARM), where its effects are tissue-dependent and influenced by the route of administration. researchgate.netnih.gov When administered subcutaneously, this compound selectively stimulates the growth of the levator ani muscle, an indicator of anabolic activity. researchgate.netresearchgate.net Notably, this anabolic effect occurs with only weak androgenic activity, as the weights of the prostate and seminal vesicles remain largely unaffected. researchgate.netnih.gov

In contrast to the effects of subcutaneous administration, oral delivery of this compound in orchiectomized rats proved to be an ineffective strategy for increasing skeletal muscle mass. researchgate.net Furthermore, oral administration was associated with a dose-dependent decrease in body weight. researchgate.net Regardless of the administration route, this compound is converted to its primary active metabolite, nandrolone. researchgate.netresearchgate.net

Another relevant in vivo model involves chimeric mice with "humanized" livers, which are transplanted with human hepatocytes. nih.govresearchgate.net These models are advantageous because they allow for the study of human-like metabolic pathways in a living organism. researchgate.net Following administration of this compound to these chimeric mice, the major urinary metabolites detected were 19-norandrosterone and 19-noretiocholanolone, which mirrors the metabolic profile observed in humans. nih.gov This confirms the utility of this model for predicting human metabolic pathways for anabolic steroids. nih.govresearchgate.net

| Administration Route | Levator Ani Muscle (Anabolic Effect) | Prostate/Seminal Vesicle (Androgenic Effect) | Source |

|---|---|---|---|

| Subcutaneous | Significant Stimulation | Unaffected / Weak Effect | researchgate.netresearchgate.net |

| Oral | No Stimulation | No Stimulation | researchgate.net |

Influence of Administration Route on Metabolic Fate and Bioconversion in Research Models

The route of administration is a critical factor that significantly influences the metabolic fate, bioconversion, and ultimate biological activity of this compound. Research in animal models clearly demonstrates a stark contrast between oral and parenteral (e.g., subcutaneous) administration. researchgate.netresearchgate.net

Oral administration subjects the compound to extensive first-pass metabolism in the liver. This process can deactivate a significant portion of the compound before it reaches systemic circulation. researchgate.net In studies with orchiectomized rats, oral delivery of this compound was found to be ineffective at producing anabolic effects on muscle tissue, even at high doses. researchgate.net This suggests that the metabolic pathway following oral ingestion leads to metabolites with little to no anabolic activity or that the parent compound is cleared too rapidly.

In contrast, subcutaneous administration bypasses the extensive first-pass effect in the liver. researchgate.netnih.gov This route allows the compound to enter the systemic circulation more directly, leading to different metabolic handling and a distinct pharmacological profile. In rats, subcutaneous administration of this compound resulted in a highly selective anabolic effect on skeletal muscle with minimal androgenic impact on the prostate. researchgate.netnih.gov

While direct human studies on this compound are limited, research on the related prohormone 19-norandrostenediol provides analogous insights. In human volunteers, sublingual administration, which also largely avoids first-pass metabolism, resulted in significantly higher plasma concentrations of the pharmacologically active metabolite nandrolone compared to oral capsule ingestion. nih.gov After sublingual delivery, unconjugated nandrolone levels reached up to 5.7 ng/mL, whereas after oral capsule administration, these levels were mostly undetectable. nih.gov This highlights how bypassing the liver's initial metabolic processes can dramatically alter the bioavailability of active metabolites.

These findings collectively demonstrate that the route of administration is a key determinant of the bioconversion and resulting efficacy of this compound, with subcutaneous or other non-oral routes favoring a more potent and selective anabolic response in research models. researchgate.netresearchgate.netnih.gov

| Parameter | Oral Administration | Subcutaneous/Sublingual Administration | Source |

|---|---|---|---|

| First-Pass Metabolism | Extensive | Largely Bypassed | researchgate.netnih.gov |

| Anabolic Efficacy (Rat Model) | Ineffective | Effective and Selective | researchgate.netresearchgate.net |

| Bioavailability of Active Metabolite (Nandrolone) | Very Low | Significantly Higher | nih.gov |

Mechanistic Research on Steroid Receptor Interactions and Biological Activities

Androgen Receptor Binding Affinity and Transactivation Potency of 19-Norandrostenedione

This compound, also known as estr-4-ene-3,17-dione (NOR), demonstrates a high selectivity in its binding to the androgen receptor (AR). nih.govresearchgate.net This specificity is a crucial determinant of its biological function. However, its ability to activate the androgen receptor is notably less than that of other potent androgens.

Research has shown that the potency of this compound in transactivating androgen receptor-dependent gene expression is approximately ten times lower than that of dihydrotestosterone (B1667394) (DHT). nih.govresearchgate.netcloud-clone.us This reduced transactivation potential suggests that while it effectively targets the androgen receptor, its capacity to initiate downstream cellular responses is comparatively moderate. The removal of the 19-methyl group, a defining structural feature, results in a more compact molecule with altered hydrophobic surface characteristics, which significantly influences its receptor binding affinity and biological activity.

Table 1: Comparative Androgen Receptor Transactivation Potency

| Compound | Transactivation Potency Relative to DHT |

|---|---|

| This compound (NOR) | 10-fold lower nih.govresearchgate.netcloud-clone.us |

| Dihydrotestosterone (DHT) | Baseline |

Analysis of Tissue-Specific Activity and Selectivity in Preclinical Models

Preclinical studies, primarily in rodent models, have been instrumental in elucidating the tissue-selective nature of this compound, particularly when administered subcutaneously.

When administered subcutaneously to orchiectomized rats, this compound exhibits a pronounced anabolic effect on skeletal muscle. nih.govresearchgate.net Studies have consistently demonstrated a significant increase in the weight of the levator ani muscle, a key indicator of anabolic activity in this model. nih.govresearchgate.netcloud-clone.us This selective stimulation of muscle growth highlights its potential as a muscle-building agent. nih.gov In contrast, oral administration of this compound has been shown to be an ineffective strategy for stimulating increases in skeletal muscle mass in rats. cloud-clone.usnih.gov

A defining characteristic of this compound is its minimal impact on androgenic tissues such as the prostate and seminal vesicles, especially with subcutaneous administration. nih.govresearchgate.netcloud-clone.us In vivo experiments in castrated rats revealed that while the levator ani muscle weight was stimulated, the weights of the prostate and seminal vesicles remained completely unaffected. nih.govresearchgate.netcloud-clone.us This dissociation between anabolic and androgenic effects is a hallmark of selective androgen receptor modulators (SARMs). nih.gov Studies in guinea pig models also indicated that the growth effects of this compound on the prostate and seminal vesicles were potent in castrated animals, suggesting that the compound can maintain these tissues. nih.gov

Table 2: Tissue-Specific Effects of Subcutaneous this compound in Orchiectomized Rats

| Tissue | Effect | Reference |

|---|---|---|

| Levator Ani Muscle | Stimulated growth | nih.govresearchgate.netcloud-clone.us |

| Prostate | Unaffected | nih.govresearchgate.netcloud-clone.us |

| Seminal Vesicles | Unaffected | nih.govresearchgate.netcloud-clone.us |

Molecular Mechanisms of Action (e.g., Androgen Receptor and Myostatin mRNA Expression)

The anabolic effects of this compound on skeletal muscle are underpinned by specific molecular changes. Similar to testosterone, the administration of this compound leads to a stimulation of both androgen receptor (AR) and myostatin mRNA expression in the gastrocnemius muscle. nih.govresearchgate.net Myostatin is a well-established negative regulator of muscle growth, and its modulation is a key aspect of muscle hypertrophy. The upregulation of AR expression suggests a sensitization of the muscle tissue to androgenic signals.

Comparison with Other Steroids and Characterization of Selective Androgen Receptor Modulator (SARM)-Like Properties

When administered subcutaneously, this compound displays properties that are characteristic of a Selective Androgen Receptor Modulator (SARM). nih.govscispace.com This is evident from its ability to selectively stimulate muscle growth with only weak androgenic activity. nih.govresearchgate.net In contrast to its metabolite, nandrolone (B1676933), which also has anabolic effects, this compound demonstrates a higher degree of tissue selectivity. nih.govcloud-clone.us

Its prohormone, 19-nor-4-androstenediol (bolandiol), has also been shown to possess tissue selectivity in castrate male rats, supporting the idea that precursors and metabolites of these steroids can have unique activity profiles. nih.govoup.com The anabolic-to-androgenic ratio of nandrolone derivatives is generally higher than that of testosterone, a feature attributed to the absence of the C19 methyl group. The unique pharmacological profile of this compound, particularly its high anabolic and low androgenic potency in vivo when administered subcutaneously, distinguishes it from many other anabolic steroids. researchgate.net

Advanced Analytical Methodologies for Detection and Characterization of 19 Norandrostenedione and Its Metabolites

Chromatographic Techniques for Separation and Isolation

Chromatography is fundamental to the analysis of 19-norandrostenedione and its metabolites, serving to separate these target compounds from complex biological matrices like urine and plasma. rsc.org Effective separation is essential to prevent interference and ensure accurate identification and quantification by the detector. Both gas and liquid chromatography are extensively utilized, often as part of a coupled system to enhance analytical power.

Gas chromatography is a well-established technique for the analysis of steroids. Due to the low volatility of steroids, derivatization is a necessary step to convert them into more volatile and thermally stable compounds suitable for GC analysis. nih.govresearchgate.net Common derivatization methods include the formation of trimethylsilyl (B98337) (TMS) or O-methyl-oxime-trimethylsilyl ethers. researchgate.netnih.gov GC offers high-resolution separation, which is critical for resolving isomeric metabolites like 19-norandrosterone (B1242311) and 19-noretiocholanolone (B1255105). nih.gov The technique is frequently used in routine anti-doping analysis, often as the separation component in GC-Mass Spectrometry (GC-MS) and GC-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) systems. dshs-koeln.denih.govresearchgate.net

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is another cornerstone in the analysis of this compound and its metabolites. A significant advantage of LC is its ability to analyze conjugated metabolites (glucuronides and sulfates) directly, often without the need for the hydrolysis and derivatization steps required for GC analysis. nih.govwada-ama.org This simplifies sample preparation and reduces the potential for analytical errors. wada-ama.org HPLC is frequently employed as a purification or "clean-up" step to isolate analytes from the sample matrix before introduction into a mass spectrometer or a GC system. nih.govwada-ama.orgiomcworld.com For instance, reversed-phase HPLC on a C18 column can effectively isolate this compound from biological fluids. nih.gov Online two-dimensional HPLC (2D-HPLC) has been used to provide highly efficient sample clean-up, which is crucial for the precise and accurate analysis of low-concentration analytes by GC-C-IRMS. researchgate.net

To achieve the high sensitivity and selectivity required for detecting trace levels of steroids, laboratories have developed on-line coupled chromatographic systems. The on-line coupling of liquid chromatography with gas chromatography (LC-GC) is a powerful approach that combines the robust clean-up capabilities of LC with the high-resolution separation of GC. wada-ama.org This technique significantly reduces manual sample preparation steps and provides cleaner extracts, leading to a better signal-to-noise ratio. dshs-koeln.dewada-ama.org A notable innovation in this area is the Through Oven Transfer Adsorption Desorption (TOTAD) interface, which facilitates the transfer of the entire LC fraction containing the analytes into the GC system. wada-ama.orgiomcworld.comnih.gov This allows for a much larger volume to be effectively injected into the GC, improving sensitivity by one to two orders of magnitude and helping to achieve the low detection limits required by anti-doping agencies. dshs-koeln.dewada-ama.org This methodology has been successfully applied to the analysis of various steroid metabolites, including those of this compound. wada-ama.orgiomcworld.com

Mass Spectrometry Approaches for Identification and Quantification

Mass spectrometry is the definitive technique for the identification and quantification of this compound and its metabolites due to its unparalleled specificity and sensitivity. When coupled with a chromatographic system, it provides robust and reliable results essential for clinical and anti-doping applications.

Gas Chromatography-Mass Spectrometry (GC-MS) is a routinely used method for the detection and confirmation of synthetic steroids and their metabolites. dshs-koeln.de Following GC separation, the mass spectrometer fragments the analyte molecules and separates the resulting ions based on their mass-to-charge ratio, creating a unique mass spectrum that serves as a molecular fingerprint for identification. nih.gov Capillary column GC-MS provides high specificity for identifying metabolites such as 19-norandrosterone, 19-noretiocholanolone, and 19-norepiandrosterone (B3340957) in urine. nih.gov GC-MS can be operated in selected ion monitoring (SIM) mode to enhance sensitivity for detecting the most abundant urinary metabolite, 19-norandrosterone. nih.gov Furthermore, high-resolution mass spectrometry (HRMS) can be used for quantification, offering high sensitivity and a short analysis time. dshs-koeln.de

A study investigating the in vivo conversion of 19-norandrostenediol used a validated GC/MS assay to determine the plasma concentrations of the parent compound and its metabolites, including nandrolone (B1676933), 19-norandrosterone, and 19-noretiocholanolone. dshs-koeln.denih.gov The findings provided quantitative data on the resulting plasma levels after administration. dshs-koeln.denih.gov

| Compound | Administration Route | Maximum Plasma Concentration (ng/mL) |

|---|---|---|

| 19-Norandrostenediol | 100 mg capsule | 1.1 (± 0.7) |

| Nandrolone | 100 mg capsule | 4.0 (± 2.6) |

| 19-Norandrosterone | 100 mg capsule | 154.8 (± 130.8) |

| 19-Noretiocholanolone | 100 mg capsule | 37.7 (± 6.9) |

| 19-Norandrostenediol | 25 mg sublingual tablet | 3.3 (± 1.0) |

| Nandrolone | 25 mg sublingual tablet | 11.0 (± 6.4) |

| 19-Norandrosterone | 25 mg sublingual tablet | 106.3 (± 40.1) |

| 19-Noretiocholanolone | 25 mg sublingual tablet | 28.5 (± 20.8) |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful analytical tool for steroid analysis. wada-ama.org This technique is particularly well-suited for studying phase II metabolism as it can directly detect and quantify conjugated metabolites, such as glucuronides and sulfates, without prior deconjugation and derivatization steps. wada-ama.org This direct analysis capability simplifies the workflow and provides more comprehensive metabolic profiles. wada-ama.orgnih.gov

LC-MS/MS assays have been developed and validated for the quantification of the four major phase II nandrolone metabolites in human urine: 19-norandrosterone glucuronide, 19-norandrosterone sulfate (B86663), 19-noretiocholanolone glucuronide, and 19-noretiocholanolone sulfate. wada-ama.org The use of LC-MS/MS can support results obtained by GC-MS, especially for concentrations near established thresholds. wada-ama.org A sensitive and accurate LC-MS/MS method was specifically developed for the direct measurement of 19-norandrosterone sulfate (19-NAS) in urine, demonstrating the feasibility of this approach as a complementary tool in doping control. nih.gov

| Parameter | Value |

|---|---|

| Limit of Detection (LOD) | 40 pg/mL |

| Lowest Limit of Quantification (LLOQ) | 200 pg/mL |

| Recovery (at 2 ng/mL) | 94% |

| Intra-day Precision (at 2 ng/mL) | 2.7% |

| Intra-assay Precision (at 2 ng/mL) | 6.6% |

| Inter-assay Precision (at 2 ng/mL) | 14.3% |

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) for Endogenous/Exogenous Origin Differentiation

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is the definitive technique for distinguishing between endogenous and exogenous sources of 19-NA. mdpi.comresearchgate.net This method measures the carbon-13 to carbon-12 (¹³C/¹²C) ratio, expressed as a delta value (δ¹³C). Synthetic steroids, typically derived from plant-based precursors, exhibit a different δ¹³C value compared to steroids produced naturally within the human body. nih.govresearchgate.net

The typical endogenous steroid range for δ¹³C values is approximately -17‰ to -25‰. mdpi.com Values outside this range are indicative of the administration of synthetic nandrolone or its precursors. mdpi.com GC-C-IRMS is mandatory for confirming an adverse analytical finding when 19-NA concentrations fall within a specific range (e.g., 2.5 to 15 ng/mL). mdpi.comnih.gov The method requires extensive sample purification to eliminate interferences that could affect the accuracy of the δ¹³C values. nih.govdshs-koeln.de This often involves multiple high-performance liquid chromatography (HPLC) cleanup steps. dshs-koeln.de

Research has focused on optimizing GC-C-IRMS methods to improve sensitivity and simplify sample preparation, allowing for the reliable analysis of 19-NA at concentrations as low as 2-3 ng/mL. dshs-koeln.denih.gov The analysis of both 19-NA and its metabolite 19-NE can provide additional evidence in complex cases. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS), often coupled with gas chromatography (GC/HRMS), is a powerful tool for the initial identification and quantification of 19-NA. dshs-koeln.denih.gov HRMS provides high mass accuracy and resolution, which allows for the differentiation of target analytes from matrix interferences with a high degree of confidence. dshs-koeln.de

In anti-doping analysis, GC/HRMS is used for screening and confirming the presence of prohibited substances. dshs-koeln.de It offers high sensitivity, with limits of detection for 19-NA reported to be as low as 0.1 ng/mL. dshs-koeln.de While HRMS is excellent for detection and quantification, it cannot by itself distinguish the origin of the steroid; for that, GC-C-IRMS is required. mdpi.com

A comparative study of GC/HRMS and GC/MS/MS/MS for the quantification of low concentrations of 19-NA found that GC/HRMS was more suitable for major sporting events due to its shorter analysis time. dshs-koeln.de

Isotope Dilution Mass Spectrometry (IDMS) for Reference Material Certification

Isotope Dilution Mass Spectrometry (IDMS) is a high-accuracy method used for the certification of reference materials (CRMs). dshs-koeln.dewada-ama.org CRMs are essential for ensuring the accuracy and traceability of routine analytical measurements in anti-doping laboratories. dshs-koeln.de

The principle of IDMS involves adding a known amount of an isotopically labeled internal standard (e.g., deuterated 19-NA) to the sample. dshs-koeln.denih.gov By measuring the ratio of the natural analyte to the labeled standard, a highly accurate concentration can be determined. researchgate.net This "exact-matching" IDMS approach is considered a potential primary method of measurement, ensuring that the certified value of a CRM is traceable to the International System of Units (SI). dshs-koeln.de

The development of a high-accuracy IDMS method for 19-NA in urine, often using GC/HRMS, has been crucial for producing certified reference materials at concentrations relevant to anti-doping thresholds (e.g., 2 ng/mL). dshs-koeln.de These methods involve rigorous investigation of all potential analytical biases to achieve a low measurement uncertainty. dshs-koeln.deresearchgate.net

Sample Preparation and Derivatization Strategies for Analysis

Effective sample preparation is a critical prerequisite for the accurate analysis of this compound metabolites, particularly at the low concentrations found in urine. The primary goal is to isolate and concentrate the analytes of interest while removing interfering substances from the complex biological matrix.

Extraction and Purification Methods (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction)

A multi-step approach is typically employed for the extraction and purification of 19-NA and 19-NE from urine. nih.gov

Solid-Phase Extraction (SPE): This is a common initial step to concentrate the steroids from a larger urine volume. dshs-koeln.dejournals.co.za C18 cartridges are frequently used, where the urine sample is passed through the cartridge, which retains the steroids. journals.co.za The steroids are then eluted with a solvent like methanol. dshs-koeln.dejournals.co.za

Liquid-Liquid Extraction (LLE): Following hydrolysis, LLE is used to further purify the analytes. dshs-koeln.dedshs-koeln.de Solvents such as n-pentane or tert-butyl methyl ether (TBME) are used to extract the steroids from the aqueous phase. dshs-koeln.denih.gov

High-Performance Liquid Chromatography (HPLC): For the highly sensitive GC-C-IRMS analysis, one or more HPLC steps are often necessary to achieve the required purity and eliminate interfering compounds. dshs-koeln.dedshs-koeln.de Different HPLC columns and mobile phases can be used to separate 19-NA from other endogenous steroids. dshs-koeln.desci-hub.se Some methods have been developed to simplify this process, using a single HPLC purification step without derivatization. nih.gov

Enzymatic Hydrolysis Procedures

In urine, 19-NA and 19-NE are primarily present as glucuronide and sulfate conjugates. mdpi.comnih.gov To analyze the free steroid, these conjugates must be cleaved through a process called hydrolysis.

Enzymatic hydrolysis using β-glucuronidase from Escherichia coli is the standard procedure to break the glucuronide bond. dshs-koeln.denih.gov The sample is incubated with the enzyme under specific conditions of temperature and pH (e.g., 60 minutes at 50-55°C, pH 7). dshs-koeln.de The efficiency of this hydrolysis step is crucial for accurate quantification and is often optimized and validated as part of the method development. wada-ama.orgnih.gov

Method Validation and Performance Characteristics in Research Settings

The analytical methods used for the detection of this compound metabolites undergo rigorous validation to ensure they are reliable, accurate, and fit for purpose, particularly in the context of anti-doping research and testing. nih.govassaf.org.za

Validation parameters typically assessed include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a given range. For 19-NA, linearity has been demonstrated in ranges such as 10 to 400 ng/mL. oup.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. For 19-NA, LODs have been reported as low as 0.1 ng/mL by GC/HRMS and 16 pg by LC/MS/MS. dshs-koeln.denih.gov The LOQ for GC-C-IRMS analysis has been established at 2 ng/mL for both 19-NA and 19-NE. nih.gov

Precision and Accuracy: Precision refers to the closeness of repeated measurements, often expressed as the coefficient of variation (CV). Accuracy is the closeness of a measured value to the true value. For a candidate reference method using LC/MS/MS, within-set CVs ranged from 0.2 to 1.2%, and recovery of added 19-NA was between 99.1% and 101.4%. nih.govresearchgate.net For GC-C-IRMS, within-assay precision of ±0.3‰ has been reported. nih.gov

Recovery: The efficiency of the extraction process. For 19-NA, recoveries have been reported in the range of 85.7% to 110.7% at various concentrations. oup.com

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is particularly important for distinguishing 19-NA from other endogenous steroids.

The development of certified reference materials and participation in interlaboratory comparison studies are also crucial for validating and ensuring the long-term performance and comparability of results between different laboratories. dshs-koeln.deresearchgate.net

Table of Analytical Method Performance Characteristics

| Analytical Method | Parameter | Reported Value | Source |

|---|---|---|---|

| GC/HRMS | Limit of Detection (LOD) | 0.1 ng/mL | dshs-koeln.de |

| Limit of Quantification (LOQ) | 0.5 ng/mL | dshs-koeln.de | |

| GC-C-IRMS | Limit of Quantification (LOQ) | 2 ng/mL | nih.gov |

| Within-Assay Precision | ±0.3‰ | nih.gov | |

| LC/MS/MS (Candidate Reference Method) | Limit of Detection (LOD) | 16 pg | nih.gov |

| Accuracy (Recovery) | 99.1% - 101.4% | nih.govresearchgate.net | |

| Within-Set Precision (CV) | 0.2% - 1.2% | nih.gov | |

| LC-MS/MS (for 19-NAS) | Limit of Detection (LOD) | 40 pg/mL | nih.gov |

Enhancement of Sensitivity and Selectivity in Detection

The pursuit of lower detection limits and higher specificity is a constant driver in the development of analytical methods for this compound metabolites. Techniques such as LC-MS/MS offer significant advantages, including the elimination of hydrolysis and derivatization steps that are often required for GC-MS analysis. nih.gov This not only simplifies the workflow but also mitigates the risk of analyte conversion during sample preparation. nih.gov

Recent developments have focused on innovative approaches to further boost sensitivity and selectivity. One such method involves the derivatization of intact nandrolone phase II oxo-metabolites using Girard's reagent T (GRT) directly in urine samples, followed by direct injection into an LC-MS/(HRMS) system. nih.govresearchgate.net This derivatization enhances the detection of nandrolone's oxo-metabolites and produces intense product ions under collision-induced dissociation (CID) that are specific to the steroid backbone, thereby improving structural identification. nih.govresearchgate.net

The coupling of liquid chromatography with gas chromatography (LC-GC) has also been explored to improve the signal-to-noise ratio by providing cleaner extracts. wada-ama.org This technique allows for the complete transfer of the LC fraction containing the analytes to the GC system, which can enhance sensitivity by one or two orders of magnitude. wada-ama.org Furthermore, the use of high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for the detection of these metabolites. nih.govresearchgate.netnih.gov For instance, an LC-MS/MS assay for the direct measurement of 19-norandrosterone sulfate (19-NAS) in human urine demonstrated a limit of detection (LOD) of 40 pg/mL and a lowest limit of quantification (LLOQ) of 200 pg/mL. nih.gov

The table below summarizes the limits of detection (LOD) and quantification (LOQ) for various analytical methods used in the detection of this compound metabolites.

| Analyte | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| 19-Norandrosterone Sulfate (19-NAS) | LC-MS/MS | 40 pg/mL | 200 pg/mL | nih.gov |

| 19-Noretiocholanolone | GC-MS-MS | 13.2 pg/mL | 25 pg/mL | ugent.be |

| 19-Norandrosterone | LC-MS/MS | - | 1 ng/mL (MRPL) | dshs-koeln.de |

| Nandrolone Metabolites | LC/MS/MS & GC/MS | - | <1 ng/mL | nih.gov |

| 19-Norandrosterone & 19-Noretiocholanolone | GC-C-IRMS | - | 2 ng/mL | nih.gov |

| 19-Norandrosterone | Immunochromatographic strip with ImageJ | 5 ng/ml | - | tandfonline.com |

Reproducibility and Robustness Studies of Analytical Protocols

The validation of analytical methods is crucial to ensure the reliability of results. This includes assessing the reproducibility and robustness of the protocols. researchgate.net Reproducibility refers to the precision of results obtained in different laboratories, while robustness is the ability of a method to remain unaffected by small, deliberate variations in method parameters. ut.ee

Validation parameters for methods to detect nandrolone metabolites, such as LC/MS/MS and GC/MS, have shown comparable results, with coefficients of variation (CV%) typically below 16.4%. nih.gov A study validating an LC-MS/MS assay for 19-norandrosterone sulfate reported an intra-day precision of 2.7%, intra-assay precision of 6.6%, and inter-assay precision of 14.3% for a nominal concentration of 2 ng/mL. nih.gov

Full validation of these methods is often performed according to the standards set by the World Anti-Doping Agency (WADA). nih.govresearchgate.net These validation studies ensure that the analytical protocols are reliable for routine use in doping control laboratories.

The following table presents data on the precision of an analytical method for 19-norandrosterone sulfate.

| Parameter | Value |

| Intra-day Precision (RSD) | 2.7% |

| Intra-assay Precision (RSD) | 6.6% |

| Inter-assay Precision (RSD) | 14.3% |

| Recovery | 94% |

| Data from a study on an LC-MS/MS assay for 19-NAS at a nominal concentration of 2 ng/mL. nih.gov |

Addressing Analytical Biases and Contamination (e.g., from trace amounts in nutritional supplements)

A significant challenge in the analysis of this compound metabolites is the potential for false positives arising from the consumption of contaminated nutritional supplements. nih.gov Studies have shown that some over-the-counter supplements are contaminated with prohormones like this compound, which are not listed on the label. oup.comresearchgate.netnih.gov Ingestion of even microgram quantities of these contaminants can lead to urinary concentrations of 19-norandrosterone that exceed the WADA threshold of 2 ng/mL. researchgate.netnih.govresearchgate.netnih.gov

Research has demonstrated that the administration of a nutritional supplement containing trace amounts of 19-nor-4-androstenedione can result in urinary 19-norandrosterone concentrations well above the reporting limit. researchgate.net One study found that a single capsule of a contaminated supplement could lead to a peak urinary 19-norandrosterone concentration of 54.6 ng/ml. researchgate.net Another study showed that consuming just 10 µg of this compound was sufficient to cause a positive urine test for 19-norandrosterone. researchgate.netnih.gov

These findings highlight the critical need for highly sensitive and specific analytical methods to not only detect the prohibited substances but also to potentially distinguish between deliberate doping and inadvertent ingestion from contaminated sources. Isotope ratio mass spectrometry (IRMS) is a key technique used to differentiate between endogenous and exogenous sources of steroids by analyzing their carbon isotope ratios.

The table below illustrates the urinary concentrations of 19-norandrosterone found after the administration of contaminated supplements or small doses of this compound.

| Study Details | Maximum Urinary 19-NA Concentration | Reference |

| Administration of a contaminated supplement | 54.6 ng/mL | researchgate.net |

| Administration of 10 µg of this compound | Exceeded 2.0 ng/mL in 20 of 24 samples | nih.gov |

| Administration of 300 mg/d of androstenedione (B190577) (contaminated) | 10.2 (6.9) ng/mL (mean, SD) | nih.gov |

| Consumption of a meal with boar tissues | 3.1–7.5 ng/mL | mdpi.com |

Regulatory Science and Research Implications of 19 Norandrostenedione

Impact of International Classification and Regulation on Research Availability and Focus

The regulatory history of 19-norandrostenedione, also known as bolandione or estr-4-ene-3,17-dione, has profoundly shaped the trajectory of scientific research into the compound. antidopingdatabase.com Initially marketed as an over-the-counter dietary supplement, it was readily available in the United States and used by athletes and bodybuilders. drugbank.com This accessibility facilitated early research, but the focus shifted dramatically as its legal status changed.

A pivotal moment came when the International Olympic Committee (IOC) added this compound and its related prohormone, 19-norandrostenediol, to the list of banned anabolic agents on January 31, 1999. antidopingdatabase.com This was followed by its inclusion in the World Anti-Doping Agency (WADA) Prohibited List. drugbank.comwada-ama.org In the United States, the Anabolic Steroid Control Act of 2004 reclassified this compound as a Schedule III controlled substance, effective January 2005. drugbank.comnih.govdea.gov This legislation significantly expanded the list of controlled anabolic steroids and prohormones, responding to growing concerns about their use. nih.govebsco.com

This reclassification from a supplement to a controlled, banned substance had several key impacts on research:

Shift in Research Focus: Scientific investigation moved away from studying potential therapeutic or performance-enhancing applications and toward forensic and anti-doping science. The primary goal became developing robust methods to detect its use and abuse by athletes. nih.gov

Reduced Availability for Research: As a Schedule III substance, obtaining this compound for scientific study became more difficult and expensive, requiring stringent licensing and record-keeping. This regulatory hurdle likely limited the scope and scale of research, particularly for institutions not focused on anti-doping. uh.edu

Emphasis on Metabolism and Detection: Research became heavily concentrated on understanding how this compound is metabolized into its main urinary markers, 19-norandrosterone (B1242311) (19-NA) and 19-noretiocholanolone (B1255105) (19-NE), and improving the sensitivity and specificity of detection methods. oup.com

The regulatory changes effectively channeled scientific efforts towards addressing the immediate problem of doping in sports, while simultaneously curtailing broader research into the compound's other potential biological effects.

Regulatory Timeline for this compound

| Year | Regulatory Body / Act | Action | Impact on Research |

|---|---|---|---|

| 1999 | International Olympic Committee (IOC) | Added to the list of banned anabolic steroids. antidopingdatabase.com | Shifted research focus towards doping control and detection. |

| 2004 | U.S. Congress | Passed the Anabolic Steroid Control Act of 2004. nih.govebsco.com | Placed the compound under federal control, increasing legal penalties. ebsco.com |

| 2005 | U.S. Federal Law | Classified as a Schedule III controlled substance. drugbank.com | Significantly restricted legal access for research and commercial sale. |

| Ongoing | World Anti-Doping Agency (WADA) | Maintained on the Prohibited List. wada-ama.orgwikipedia.org | Reinforces the focus on forensic analysis and anti-doping science. |

Methodological Advancements for Distinguishing Endogenous Production from Exogenous Administration in Research Contexts

A central challenge in the forensic analysis of this compound is that its primary metabolite, 19-norandrosterone (19-NA), can be produced naturally (endogenously) in the human body, albeit typically at very low concentrations. nih.govmdpi.com This is particularly notable during pregnancy, where levels can increase significantly. nih.govmdpi.com Consequently, simply detecting 19-NA is insufficient to prove exogenous administration. This has driven significant advancements in analytical methodologies to differentiate between endogenous and exogenous sources.

The definitive method established for this purpose is Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) . nih.govmdpi.comnih.gov This technique is the gold standard for confirming the origin of urinary steroids. dshs-koeln.de

Principle of GC-C-IRMS: The method is based on measuring the ratio of carbon-13 (¹³C) to carbon-12 (¹²C) isotopes in a steroid metabolite. Synthetic steroids, including this compound, are typically manufactured from plant-based sources which have a different ¹³C/¹²C ratio than the steroids produced naturally within the human body. nih.govdshs-koeln.de Exogenous steroids are generally depleted in ¹³C compared to their endogenous counterparts. dshs-koeln.de By comparing the isotopic signature of the detected 19-NA to that of endogenous reference compounds (ERCs) like pregnanediol (B26743) or androsterone (B159326) from the same urine sample, analysts can determine if the 19-NA is of synthetic origin. nih.govnih.gov

Another area of research has focused on the analysis of phase II metabolites . Steroids are excreted in urine as conjugates, primarily glucuronides and sulfates.

Sulfate (B86663) vs. Glucuronide Conjugates: Studies have investigated the ratio of sulfated 19-NA to glucuronidated 19-NA. Research has shown that following exogenous administration of nandrolone (B1676933) or its precursors, nearly 100% of the excreted 19-NA is in the glucuronidated form. mdpi.comresearchgate.net In contrast, under normal physiological conditions, a significant portion (around 30%) of endogenous 19-NA is excreted as a sulfate conjugate. mdpi.comresearchgate.net This difference in conjugation patterns presents a promising, though complementary, criterion for distinguishing between natural production and doping. mdpi.comresearchgate.net The development of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays allows for the direct and sensitive measurement of these different conjugates without requiring complex preparation steps. nih.govwada-ama.org

Analytical Methods for Source Differentiation

| Method | Principle | Application in 19-NA Analysis | Status |

|---|---|---|---|

| GC-C-IRMS | Measures the ¹³C/¹²C isotope ratio to differentiate between synthetic and naturally produced compounds. nih.govdshs-koeln.de | Compares the isotopic fingerprint of urinary 19-NA against endogenous reference steroids to confirm an exogenous source. nih.gov | Gold standard confirmatory method required by WADA for ambiguous cases. mdpi.comnih.gov |

| LC-MS/MS | Separates and quantifies different steroid conjugates directly in urine. nih.gov | Measures the ratio of 19-NA sulfate to 19-NA glucuronide, which differs between endogenous and exogenous excretion. mdpi.comresearchgate.net | A complementary tool; not yet a standalone confirmatory method for source. nih.gov |

Analytical Challenges in Scientific and Forensic Investigations

Forensic and scientific investigations involving this compound are complicated by several analytical challenges, primarily related to dietary supplement contamination and the interpretation of low-level findings.

Dietary Supplement Contamination: A significant issue that emerged in the late 1990s and early 2000s was the contamination of legal, over-the-counter nutritional supplements with undisclosed prohormones like this compound. oup.com Studies confirmed that consuming supplements, such as androstenedione (B190577) or creatine (B1669601) products, that were contaminated with even microgram quantities of this compound could lead to urinary concentrations of 19-NA that exceeded the WADA reporting threshold, resulting in an adverse analytical finding (a "positive" test). cambridge.orgjournals.co.za

Research Findings: One study demonstrated that ingesting as little as 2.5 micrograms of this compound in a supplement could cause some individuals to fail a doping test. cambridge.org Another investigation found that a nutritional supplement contained seven unlisted anabolic steroids as contaminants in addition to the six declared on the label. oup.com This issue highlights the risks associated with an unregulated supplement industry and creates a major challenge for both athletes trying to avoid inadvertent doping and for laboratories tasked with investigating the source of a positive test. mdpi.comresearchgate.net

Interpretation of Low-Level Findings: The fact that 19-NA can be produced endogenously makes the interpretation of low concentrations a significant forensic challenge. nih.gov The WADA has established a urinary threshold for 19-NA, currently 2.5 ng/mL, below which a GC-C-IRMS confirmation is typically required to declare an adverse finding. mdpi.comresearchgate.net

The "Gray Zone": Findings that are above the limit of detection (LOD) of an assay (which can be as low as 0.3-0.5 ng/mL) but below the established reporting threshold fall into a "gray zone". nih.gov While these low levels are often consistent with endogenous production, the possibility of micro-dosing or supplement contamination cannot be immediately dismissed.

Urine Stability: A further complication is the potential for in-situ formation of 19-norsteroids in certain unstable urine samples, where other urinary steroids may undergo 19-demethylation. nih.gov This has prompted anti-doping authorities to add specific verification steps for samples that show signs of instability before reporting a positive result. nih.gov

Q & A

Basic Research Questions

Q. What are the primary urinary metabolites of 19-Norandrostenedione, and what analytical methods are validated for their detection?

- Answer : The primary metabolites are 19-norandrosterone (19-NA) and 19-noretiocholanolone (19-NE) . Detection involves gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) coupled with radioactive flow detectors. Method validation includes silica-gel column chromatography for purification, quantification against calibration curves, and adherence to WADA’s 2 ng/mL threshold for positivity. Contamination levels as low as 0.00005% in supplements can trigger false positives .

Q. What experimental designs are optimal for assessing this compound contamination in dietary supplements?

- Answer : Use double-blind, placebo-controlled crossover studies with standardized dosing (e.g., 2.5–10 µg). Collect urine samples at intervals (e.g., 0.5–24 hours post-administration) and analyze metabolites via GC-MS. Include positive controls (spiked samples) and negative controls (placebo) to validate method specificity. Studies should account for inter-individual variability (e.g., gender, BMI) .

Q. How do researchers differentiate endogenous 19-NA from exogenous this compound intake in doping tests?

- Answer : Isotope ratio mass spectrometry (IRMS) is used to distinguish synthetic (exogenous) 19-NA from endogenous sources. Endogenous metabolites exhibit natural / ratios, while synthetic compounds have distinct isotopic signatures due to manufacturing processes. This method is critical for resolving false positives from contamination .

Q. What are the ethical considerations when designing human trials involving this compound?

- Answer : Secure institutional review board (IRB) approval, informed consent, and transparency about risks (e.g., inadvertent doping violations). Use de-identified data for publication and comply with WADA’s prohibited list. Studies must disclose potential conflicts of interest, such as supplement industry funding .

Advanced Research Questions

Q. How can contradictory data on gender-specific metabolism of this compound be resolved?

- Answer : Conduct stratified analyses by gender in crossover studies, controlling for hormonal cycles (e.g., menstrual phase in females). Use pharmacokinetic modeling to estimate gender-based differences in metabolite clearance rates. For example, males show higher peak 19-NA concentrations (6.8 ng/mL vs. 4.2 ng/mL in females) due to androgen receptor density variations .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

- Answer : Apply non-linear regression models (e.g., models) to correlate ingested doses (2.5–10 µg) with urinary 19-NA concentrations. Use Pearson’s (reported up to 0.593) to quantify dose dependence. Bootstrap resampling can address small sample sizes in pilot studies .

Q. How do researchers validate analytical methods for this compound in complex matrices (e.g., urine, supplements)?

- Answer : Follow ICH Q2(R1) guidelines for specificity, accuracy, precision, and limit of detection (LOD). For urine, spike recovery tests (85–115%) and matrix-matched calibration are critical. For supplements, assess extraction efficiency using accelerated solvent extraction (ASE) and compare with LC-MS/MS reference methods .

Q. What computational models predict this compound’s pharmacokinetics in diverse populations?

- Answer : Develop compartmental models (e.g., two-compartment with first-order absorption) using NONMEM or Monolix. Key parameters include absorption rate (), volume of distribution (), and elimination half-life (). Validate against urine concentration-time profiles stratified by demographic factors .

Guidance for Contradictory Data Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.